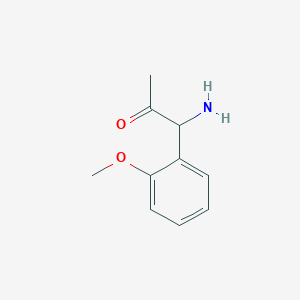

1-Amino-1-(2-methoxyphenyl)acetone

Description

1-Amino-1-(2-methoxyphenyl)acetone is an aminoketone derivative characterized by a methoxy-substituted phenyl ring attached to an aminoacetone backbone. The 2-methoxyphenyl group likely confers unique electronic and steric effects, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-amino-1-(2-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,11H2,1-2H3 |

InChI Key |

KOFRUKOOWHYHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. For instance, the reaction of 2-methoxyphenylacetone with ammonia or a primary amine under basic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-methoxyphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

1-Amino-1-(2-methoxyphenyl)acetone serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions such as:

- Alkylation: The amino group can participate in nucleophilic substitutions.

- Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.

These properties make it valuable in developing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate. Its derivatives are investigated for:

- Drug Development: Potential use in synthesizing drugs targeting specific diseases.

- Pharmacological Studies: Understanding its mechanism of action can lead to the development of more effective therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesizing pharmaceutical compounds |

| Biological Activity | Antimicrobial and anticancer properties | Inhibitory effects on bacterial strains |

| Pharmaceutical | Intermediate for drug synthesis | Potential anticancer agents |

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies revealed that derivatives of this compound could induce apoptosis in human cancer cell lines. Mechanistic studies suggested that the compound interacts with specific cellular pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of imines, oximes, or other derivatives, which can interact with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

(a) 2-Amino-2-(2-Methoxyphenyl)Acetic Acid (CAS 271583-17-6)

- Structure: Carboxylic acid derivative with amino and 2-methoxyphenyl groups.

- Key Differences : Replaces the ketone group with a carboxylic acid, altering acidity and hydrogen-bonding capacity.

- Applications : Used as a laboratory chemical for manufacturing other substances .

(b) 2-Amino-1-(2-Hydroxyphenyl)Ethanone (CAS 72481-17-5)

- Structure : Features a hydroxyl group instead of methoxy at the 2-position.

- Synthesized via hydriodic acid reduction .

(c) 1-(2-Amino-3-Chloro-4-Methoxyphenyl)Ethanone

- Structure : Contains chlorine at the 3-position and methoxy at the 4-position.

- Predicted density: 1.127 g/cm³ .

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Enhance resonance stabilization but reduce solubility in aqueous media.

- Halogenation (e.g., Cl, F) : Increases molecular polarity and metabolic stability .

- Bulkier Groups (e.g., cyclopentyloxy) : May improve membrane permeability but complicate synthetic routes .

Stability and Reactivity

- Hydrochloride Salts: Analogous compounds like 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride exhibit improved stability, suggesting that salt formation could enhance the shelf-life of 1-amino-1-(2-methoxyphenyl)acetone .

- Oxidation Sensitivity: The ketone group in aminoketones may render them prone to redox reactions, necessitating inert storage conditions .

Biological Activity

1-Amino-1-(2-methoxyphenyl)acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pharmacology, and comparative studies with related compounds.

Structural Characteristics

This compound features an amino group and a methoxy-substituted phenyl ring. These structural elements are crucial for its biological interactions, allowing it to engage in hydrogen bonding and hydrophobic interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of metabolic pathways.

- Receptor Binding : The methoxyphenyl moiety enhances lipophilicity, improving binding affinity to receptor sites. This property is essential for modulating physiological responses.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that compounds with similar structures exhibit significant antiproliferative effects against breast cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for antibiotic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-1-(3-methoxyphenyl)acetone | Methoxy at the para position | Moderate anticancer activity |

| 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone | Fluorine substitution affecting reactivity | Enhanced enzyme inhibition |

| 1-Amino-1-(3-hydroxyphenyl)acetone | Hydroxyl group instead of methoxy | Different binding affinities |

This table highlights how variations in substituent positions can influence both reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of related compounds on MCF-7 cells. The findings indicated that modifications at the phenyl ring significantly impact the potency against cancer cells .

- Enzyme Interaction Studies : Research exploring enzyme interactions demonstrated that the compound could effectively inhibit specific metabolic enzymes, leading to altered metabolic pathways in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.